Cas no 2092067-17-7 (2-chloro-3-ethenyl-6-fluorobenzoic acid)

2-chloro-3-ethenyl-6-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-chloro-3-ethenyl-6-fluoro-
- 2-chloro-3-ethenyl-6-fluorobenzoic acid
-
- MDL: MFCD30653255
- Inchi: 1S/C9H6ClFO2/c1-2-5-3-4-6(11)7(8(5)10)9(12)13/h2-4H,1H2,(H,12,13)
- InChI Key: FVHMXVKSVCJGNT-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(F)C=CC(C=C)=C1Cl
2-chloro-3-ethenyl-6-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315143-1.0g |
2-chloro-3-ethenyl-6-fluorobenzoic acid |
2092067-17-7 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-315143-1g |
2-chloro-3-ethenyl-6-fluorobenzoic acid |
2092067-17-7 | 1g |
$0.0 | 2023-09-05 |
2-chloro-3-ethenyl-6-fluorobenzoic acid Related Literature
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
4. Back matter
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on 2-chloro-3-ethenyl-6-fluorobenzoic acid
Introduction to 2-chloro-3-ethenyl-6-fluorobenzoic acid (CAS No. 2092067-17-7)
2-chloro-3-ethenyl-6-fluorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2092067-17-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural configuration, incorporating both chloro and fluoro substituents along with an ethenyl (vinyl) group, which contributes to its distinct chemical properties and potential biological activities.
The molecular structure of 2-chloro-3-ethenyl-6-fluorobenzoic acid consists of a benzoic acid core substituted at the 2-position with a chlorine atom, at the 3-position with an ethenyl group, and at the 6-position with a fluorine atom. This specific arrangement imparts a high degree of electronic and steric tunability, making it a valuable scaffold for designing novel molecules with tailored pharmacological profiles. The presence of the fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in many drug candidates.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human health and disease. 2-chloro-3-ethenyl-6-fluorobenzoic acid has emerged as a promising candidate in this context due to its structural features that allow for interactions with biological targets. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses, making it a potential lead for further development into therapeutic agents.
One of the most compelling aspects of 2-chloro-3-ethenyl-6-fluorobenzoic acid is its versatility in chemical modification. The benzoic acid core provides a robust platform for further derivatization, enabling researchers to explore modifications that could enhance drug-like properties such as solubility, bioavailability, and selectivity. This flexibility has been leveraged in several synthetic strategies aimed at generating novel analogs with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have also played a crucial role in understanding the interactions of 2-chloro-3-ethenyl-6-fluorobenzoic acid with biological targets. Molecular modeling studies have revealed that the compound can bind effectively to specific pockets on enzymes and receptors, suggesting mechanisms by which it might exert its biological effects. These insights have guided experimental efforts to optimize its structure for enhanced efficacy and reduced toxicity.
The synthesis of 2-chloro-3-ethenyl-6-fluorobenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include chlorination of a precursor benzoic acid derivative, followed by selective introduction of the ethenyl group via vinylation reactions. The fluorination step is often performed using fluorinating agents under controlled conditions to prevent unwanted side reactions. The final product is then purified through techniques such as recrystallization or column chromatography to meet pharmaceutical-grade standards.
From a pharmaceutical perspective, 2-chloro-3-ethenyl-6-fluorobenzoic acid holds promise as a building block for drug discovery initiatives. Its unique structural features make it suitable for designing molecules targeting various therapeutic areas, including oncology, immunology, and neurology. Researchers are particularly interested in exploring its potential as an inhibitor of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play key roles in inflammatory processes.
The role of fluorine atoms in medicinal chemistry cannot be overstated. They are frequently incorporated into drug molecules due to their ability to modulate electronic properties, improve binding affinity, and enhance metabolic stability. In 2-chloro-3-ethenyl-6-fluorobenzoic acid, the fluorine atom at the 6-position likely contributes to these desirable characteristics, making it an attractive scaffold for further development.
In conclusion,2-chloro-3-ethenyl-6-fluorobenzoic acid (CAS No. 2092067-17-7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, position it as a valuable asset for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,2-chloro-3-ethenyl-6-fluorobenzoic acid is likely to remain at the forefront of medicinal chemistry innovation.
2092067-17-7 (2-chloro-3-ethenyl-6-fluorobenzoic acid) Related Products
- 2229610-82-4(1-methanesulfonyl-3-(2-nitroethyl)benzene)
- 1806631-85-5(3-(3-Chloropropanoyl)-4-ethoxymandelic acid)
- 2098132-51-3(methyl 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbimidate)
- 1795142-59-4(N-Deformyl Formoterol-d6 Fumarate (Mixture of Diastereomers))
- 2228552-76-7(2-(aminomethyl)-3,4,4,4-tetrafluorobutan-1-ol)
- 848746-99-6(3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate)
- 113913-55-6(4-(2-Bromoethyl)piperidine)
- 1053655-64-3(4-oxo-1h-quinazoline-8-carbaldehyde)
- 1226191-98-5(2-1-(3-methylphenyl)cyclopropylethan-1-amine)
- 5893-29-8(3-methylbenzoyl isocyanate)



